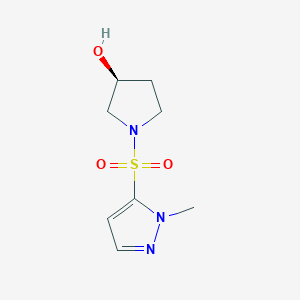![molecular formula C9H15N3O4S B6632077 2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid](/img/structure/B6632077.png)
2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid, also known as MPA, is a synthetic compound that has been extensively studied for its potential application in scientific research. MPA is a non-steroidal anti-inflammatory drug that has been shown to have a wide range of biological effects.
Mecanismo De Acción
2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid works by inhibiting the activity of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX, 2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and physiological effects:
2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in inflammation. 2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory responses. In addition, 2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid has been shown to have anti-tumor effects, as it inhibits the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, there are also limitations to its use. 2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid has a short half-life, which may limit its effectiveness in some experiments. In addition, 2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid has been shown to have some toxicity in certain cell lines, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid. One area of research is the development of new analogs of 2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid with improved efficacy and reduced toxicity. Another area of research is the study of the effects of 2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid on different cell types and in different disease models. Finally, the potential use of 2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid in combination with other drugs for the treatment of cancer and other diseases should be explored.
Métodos De Síntesis
2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid can be synthesized by reacting 2-methylpyrazol-3-amine with methyl chloroformate, followed by reaction with 2-methylpropanesulfonyl chloride. The resulting compound is then treated with sodium hydroxide to yield 2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid.
Aplicaciones Científicas De Investigación
2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid has been extensively studied for its potential application in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid has also been studied for its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-9(2,8(13)14)12(4)17(15,16)7-5-6-10-11(7)3/h5-6H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJYFUBVPLGPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)S(=O)(=O)C1=CC=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea](/img/structure/B6631995.png)
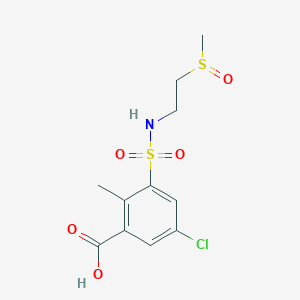
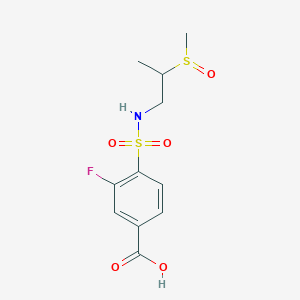
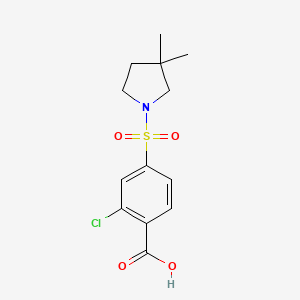
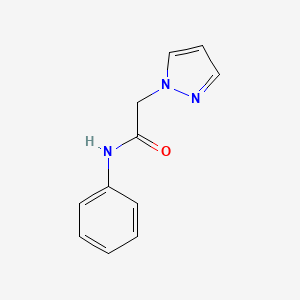
![(2S)-2-[(3-ethyl-6-methylpyridazine-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6632034.png)
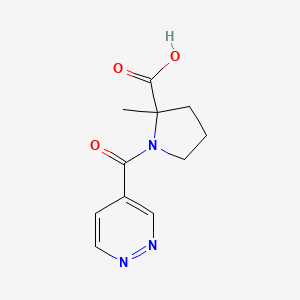
![3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile](/img/structure/B6632056.png)
![(2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6632059.png)
![5-Cyclopropyl-3-[(2-ethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6632071.png)
![3-[2-[(2-Methylpyrazol-3-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B6632076.png)
![2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide](/img/structure/B6632085.png)
![2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid](/img/structure/B6632098.png)
